molecular formula C9H7F3N2O2S B11763232 Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane

Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane

Cat. No.: B11763232
M. Wt: 264.23 g/mol
InChI Key: DPDGHZRSTPJNBE-UHFFFAOYSA-N
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Description

2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole is a compound that features a trifluoromethylsulfonyl group attached to a benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole include:

Uniqueness

2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole is unique due to its specific structure and the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7F3N2O2S

Molecular Weight

264.23 g/mol

IUPAC Name

2-methyl-1-(trifluoromethylsulfonyl)benzimidazole

InChI

InChI=1S/C9H7F3N2O2S/c1-6-13-7-4-2-3-5-8(7)14(6)17(15,16)9(10,11)12/h2-5H,1H3

InChI Key

DPDGHZRSTPJNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C(F)(F)F

Origin of Product

United States

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